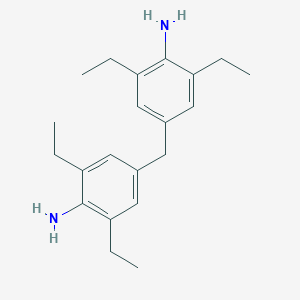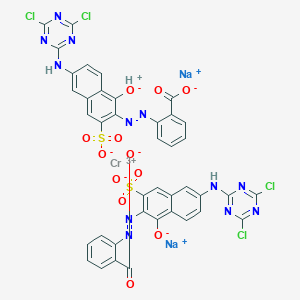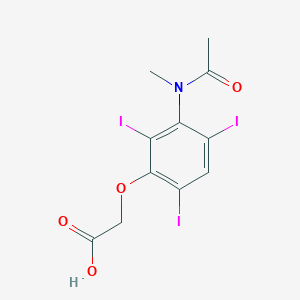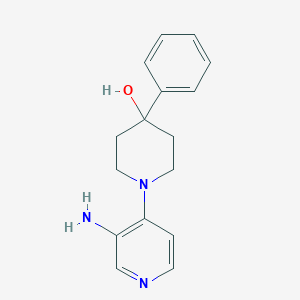
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a derivative of pyridine and piperidine, and its unique structure makes it a promising candidate for various biological applications.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- is not fully understood, but it is believed to act on various molecular targets in the body, including ion channels, enzymes, and receptors. It has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized using standard laboratory techniques, and its structure can be easily modified to enhance its biological activity. However, one limitation of this compound is its low solubility in water, which can make it difficult to study its pharmacokinetics and pharmacodynamics in vivo.
Direcciones Futuras
There are several future directions for the study of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl-. One potential direction is the development of novel derivatives of this compound with enhanced biological activity and pharmacokinetic properties. Another direction is the investigation of the molecular targets and pathways through which this compound exerts its biological effects. Additionally, the potential therapeutic applications of this compound in the treatment of neurological disorders and inflammatory diseases warrant further investigation.
Métodos De Síntesis
The synthesis of 4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- can be achieved through several methods, including the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. Another method involves the reaction of 3-amino-4-pyridinecarboxaldehyde with phenylacetonitrile, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been found to have a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
Número CAS |
14549-58-7 |
|---|---|
Nombre del producto |
4-Piperidinol, 1-(3-amino-4-pyridyl)-4-phenyl- |
Fórmula molecular |
C16H19N3O |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
1-(3-aminopyridin-4-yl)-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C16H19N3O/c17-14-12-18-9-6-15(14)19-10-7-16(20,8-11-19)13-4-2-1-3-5-13/h1-6,9,12,20H,7-8,10-11,17H2 |
Clave InChI |
MYPKWIMVQPPRCV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)C3=C(C=NC=C3)N |
Otros números CAS |
14549-58-7 |
Sinónimos |
1-(3-Amino-4-pyridinyl)-4-phenyl-4-piperidinol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



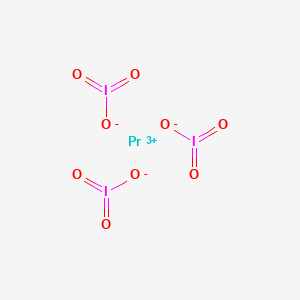
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
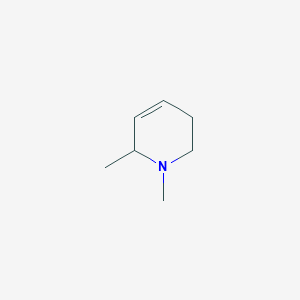
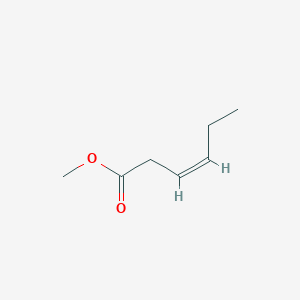
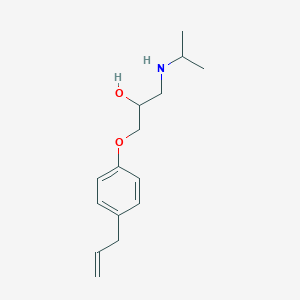

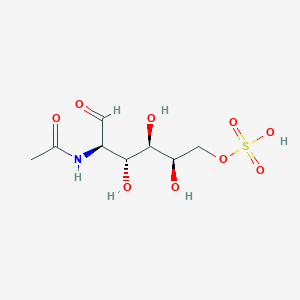
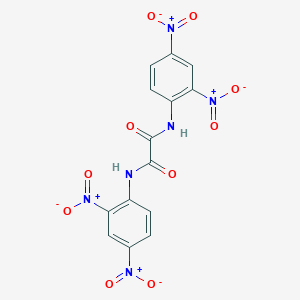

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)
